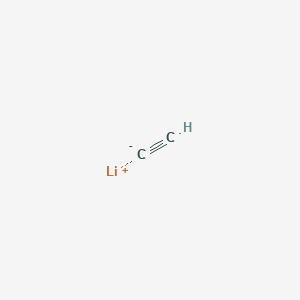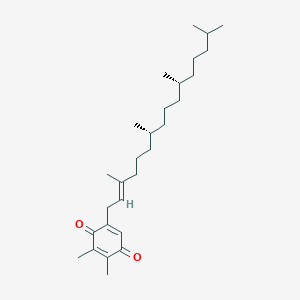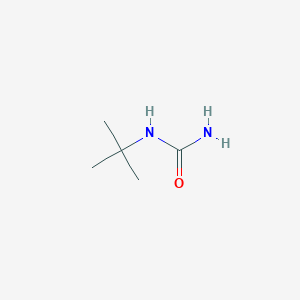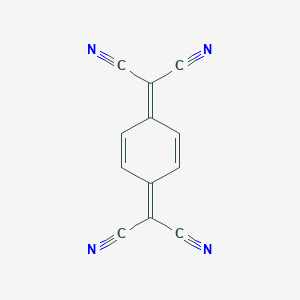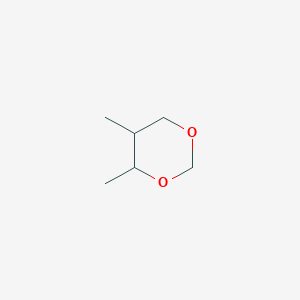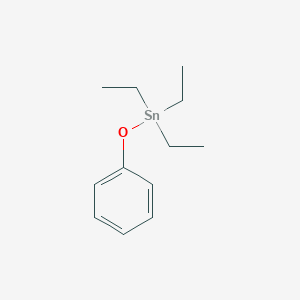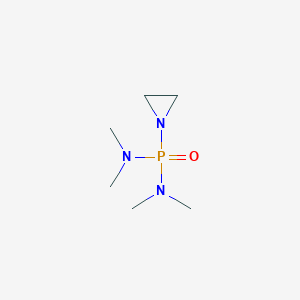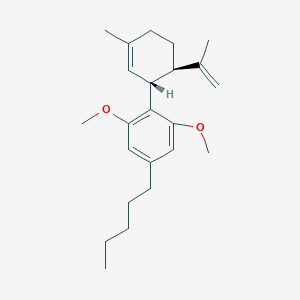
Cannabidiol dimethyl ether
Overview
Description
Cannabidiol dimethyl ether, also known as 1,3-dimethoxy-2-[(1R,6R)-3-methyl-6-prop-1-en-2-ylcyclohex-2-en-1-yl]-5-pentylbenzene, is a trace component of cannabis. It can also be synthesized artificially. This compound is a potent and selective inhibitor of the enzyme 15-lipoxygenase, which plays a role in the oxygenation of linoleic acid, a process involved in the development of atherosclerosis .
Scientific Research Applications
Cannabidiol dimethyl ether has a wide range of scientific research applications:
Mechanism of Action
Future Directions
The therapeutic potential of cannabinoids, including CBDD, is a growing field of research. There is evidence that cannabinoids may be effective in treating several human disorders, like anxiety, chronic pain, psychiatric pathologies, cardiovascular diseases, and even cancer . Future research will likely continue to explore the therapeutic potential of CBDD and other cannabinoids.
Preparation Methods
Synthetic Routes and Reaction Conditions: Cannabidiol dimethyl ether can be synthesized through various methods. One common approach involves the formylation of olivetol dimethyl ether, followed by a Horner-Wadsworth-Emmons reaction, DIBAL reduction, and carbonate formation . Another method involves converting olive alcohol into olive alcohol diester, followed by a coupling reaction to obtain cannabidiol diester. The diester is then purified and hydrolyzed to remove the ester groups, yielding cannabidiol .
Industrial Production Methods: Industrial production of this compound typically involves solvent extraction methods. Organic solvents such as ethanol, butane, propane, hexane, and petroleum ether are commonly used for the extraction of cannabinoids from cannabis plants . These methods ensure high yield and feasibility for large-scale production.
Chemical Reactions Analysis
Types of Reactions: Cannabidiol dimethyl ether undergoes various chemical reactions, including oxidation, reduction, and substitution reactions.
Common Reagents and Conditions:
Oxidation: Catalytic quantities of iodine in DMSO can be used for selective oxidative aromatization.
Reduction: Common reducing agents include lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4).
Substitution: Typical reagents for substitution reactions include halogens and nucleophiles under appropriate conditions.
Major Products: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation reactions may yield aromatic compounds, while reduction reactions typically produce alcohols or alkanes.
Properties
IUPAC Name |
1,3-dimethoxy-2-[(1R,6R)-3-methyl-6-prop-1-en-2-ylcyclohex-2-en-1-yl]-5-pentylbenzene | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C23H34O2/c1-7-8-9-10-18-14-21(24-5)23(22(15-18)25-6)20-13-17(4)11-12-19(20)16(2)3/h13-15,19-20H,2,7-12H2,1,3-6H3/t19-,20+/m0/s1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
UYBGHBAVRNATET-VQTJNVASSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCCCC1=CC(=C(C(=C1)OC)C2C=C(CCC2C(=C)C)C)OC | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CCCCCC1=CC(=C(C(=C1)OC)[C@@H]2C=C(CC[C@H]2C(=C)C)C)OC | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C23H34O2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID00924752 | |
| Record name | Cannabidiol dimethyl ether | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID00924752 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
342.5 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
1242-67-7 | |
| Record name | Cannabidiol dimethyl ether | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0001242677 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | Cannabidiol dimethyl ether | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID00924752 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | CANNABIDIOL DIMETHYL ETHER | |
| Source | FDA Global Substance Registration System (GSRS) | |
| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/MK7IHZ7MIM | |
| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Q1: What is the significance of using methylmagnesium iodide in the synthesis of Cannabidiol and its derivatives?
A1: Methylmagnesium iodide serves as a crucial reagent for the demethylation of cannabidiol dimethyl ether (CBDD) to yield cannabidiol (CBD). [] This demethylation step is essential as it allows for the synthesis of CBD from its more readily synthesized dimethyl ether precursor. Traditional acidic or basic demethylation methods proved ineffective due to the labile nature of the cannabinoid structure. []
Q2: How does the synthesis of (−)-Cannabidiol and (−)-Cannabidiol dimethyl ether leverage camphor derivatives?
A2: A novel approach utilizes a fragmentation reaction of a specifically substituted 9-bromocamphor derivative to synthesize (−)-Cannabidiol and (−)-Cannabidiol dimethyl ether. [] This method provides an alternative pathway to these compounds and highlights the versatility of camphor as a chiral building block in organic synthesis.
Q3: What insights into Cannabidiol metabolism were gained from studying this compound?
A3: Investigating the metabolism of CBDD in guinea pigs revealed the formation of a specific metabolite, 1S,2R-epoxy-CBDD. [] This finding, confirmed both in vitro using liver microsomes and in vivo, suggests that similar epoxides may be transient intermediates in the metabolism of CBD and cannabidiol monomethyl ether (CBDM). These epoxides are believed to be rapidly converted to elsoin-type metabolites. []
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.




![6-Azaspiro[3.4]octane-5,7-dione](/img/structure/B72668.png)
